(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol
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Overview
Description
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is a chiral compound featuring a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to a propanol moiety. The presence of the trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol typically involves the trifluoromethylation of cyclopropyl intermediates. One common method is the radical trifluoromethylation of cyclopropyl ketones using Umemoto’s reagents . The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethylated product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of diverse fluorinated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like PCC (Pyridinium chlorochromate) for oxidation, reducing agents like LiAlH4 (Lithium aluminium hydride) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted cyclopropyl derivatives .
Scientific Research Applications
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol has several scientific research applications:
Biology: The compound’s unique properties make it a valuable tool in studying biological systems, including enzyme interactions and metabolic pathways.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of (2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, influencing various biochemical pathways. The cyclopropyl ring provides structural rigidity, which can affect the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethyl ketones: These compounds share the trifluoromethyl group and are known for their unique reactivity and applications in medicinal chemistry.
Trifluoromethylated alkenes: These compounds also feature the trifluoromethyl group and are used in the synthesis of diverse fluorinated products.
Uniqueness
(2R)-2-[1-(Trifluoromethyl)cyclopropyl]propan-1-ol is unique due to its chiral nature and the presence of both a trifluoromethyl group and a cyclopropyl ring. This combination imparts distinct chemical properties, making it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(2R)-2-[1-(trifluoromethyl)cyclopropyl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3O/c1-5(4-11)6(2-3-6)7(8,9)10/h5,11H,2-4H2,1H3/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYPCXSBLAGBED-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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